molecular formula C13H14N2O3 B1519421 4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1152624-58-2

4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B1519421
M. Wt: 246.26 g/mol
InChI Key: IZGNORNRZCCVCK-UHFFFAOYSA-N
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Description

4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid, also known as 4-OH-PPCA, is an organic compound that has been the focus of much scientific research in the past few decades. It is a structural isomer of phenylpyrazole carboxylic acid (PPCA) and is a member of the pyrazole family. 4-OH-PPCA has been studied for its potential applications in drug design, medical research, and laboratory experiments.

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives, including those related to 4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid, are synthesized for various applications in chemistry and materials science. For example, Kasımoğulları and Arslan (2010) detailed the synthesis and characterization of pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, showcasing their potential in developing new chemical entities with varied applications (R. Kasımoğulları & B. S. Arslan, 2010).

Biosensors and Biological Applications

The development of biosensors using pyrazole derivatives demonstrates the intersection of organic chemistry and bioengineering. Castaño-Cerezo et al. (2020) constructed a synthetic biosensor for detecting benzoic acid derivatives in Saccharomyces cerevisiae, a breakthrough in microbial engineering for sustainable chemical production (Sara Castaño-Cerezo et al., 2020). This highlights the versatility of pyrazole derivatives in facilitating biotechnological advancements.

Antimicrobial and Medical Applications

Research into the antimicrobial properties of pyrazole derivatives has shown promising results. Hamed et al. (2020) synthesized novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, and evaluated their antimicrobial activity, indicating potential applications in medical fields (A. Hamed et al., 2020).

properties

IUPAC Name

4-hydroxy-1-(3-propan-2-ylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(2)9-4-3-5-10(6-9)15-7-11(16)12(14-15)13(17)18/h3-8,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGNORNRZCCVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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